N-(3-aminophenyl)-3-methylbutanamide
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Overview
Description
N-(3-aminophenyl)-3-methylbutanamide: is an organic compound that belongs to the class of amides It features an amide functional group attached to a 3-aminophenyl ring and a 3-methylbutanamide chain
Mechanism of Action
Mode of Action
The exact mode of action of N-(3-aminophenyl)-3-methylbutanamide is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially altering their function and leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and potential side effects .
Result of Action
Understanding these effects requires further investigation into the compound’s mechanism of action and its interactions with cellular components .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-3-methylbutanamide typically involves the reaction of 3-aminophenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-aminophenylamine+3-methylbutanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-aminophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
- N-(2-aminophenyl)-3-methylbutanamide
- N-(4-aminophenyl)-3-methylbutanamide
- N-(3-aminophenyl)acetamide
Comparison: N-(3-aminophenyl)-3-methylbutanamide is unique due to the position of the amino group on the phenyl ring and the length of the alkyl chain. This structural difference can influence its reactivity and interaction with other molecules. For example, N-(2-aminophenyl)-3-methylbutanamide may have different steric and electronic properties, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(3-aminophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULSOIKCMJQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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